molecular formula C7H10F5NO2 B2783176 3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid CAS No. 1909305-36-7

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid

Cat. No.: B2783176
CAS No.: 1909305-36-7
M. Wt: 235.154
InChI Key: AMEASHQTDSJCTI-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid is a chemical compound with the molecular formula C7H10F5NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid

Scientific Research Applications

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid typically involves the reaction of azetidine with 2,2-difluoroethyl compounds under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst to facilitate the reaction. The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the difluoroethyl group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid involves its interaction with specific molecular targets. The difluoroethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid can be compared with other similar compounds such as:

    3-(2-Fluoroethyl)azetidine, trifluoroacetic acid: This compound has a similar structure but with a single fluorine atom in the ethyl group.

    2-(2,2,2-Trifluoroethylidene)azetidine: This compound has a trifluoroethylidene group instead of a difluoroethyl group.

Properties

IUPAC Name

3-(2,2-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.C2HF3O2/c6-5(7)1-4-2-8-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEASHQTDSJCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-36-7
Record name 3-(2,2-difluoroethyl)azetidine; trifluoroacetic acid
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